Dinorphin A Trifluoroacetic Acid Salt
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Overview
Description
Dynorphin A (trifluoroacetate salt) is an endogenous opioid peptide that acts as a potent agonist for kappa opioid receptors. It is derived from the cleavage of prodynorphin and is widely distributed in the central nervous system. This compound is known for its role in modulating pain, stress, and emotional responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dynorphin A (trifluoroacetate salt) is typically synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid, which cleaves the peptide from the resin and removes protecting groups .
Industrial Production Methods: Industrial production of Dynorphin A (trifluoroacetate salt) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and yield. The purification process involves high-performance liquid chromatography (HPLC) to ensure high purity levels .
Chemical Reactions Analysis
Types of Reactions: Dynorphin A (trifluoroacetate salt) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid residues .
Common Reagents and Conditions:
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) are commonly used.
Cleavage from Resin: Trifluoroacetic acid is used to cleave the peptide from the solid support.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) are employed.
Major Products: The primary product of these reactions is the peptide itself, with modifications depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dynorphin A (trifluoroacetate salt) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neurotransmission and neuropeptide signaling.
Medicine: Explored for its potential therapeutic effects in pain management, addiction treatment, and mood disorders.
Industry: Utilized in the development of new pharmaceuticals targeting opioid receptors
Mechanism of Action
Dynorphin A (trifluoroacetate salt) exerts its effects by binding to kappa opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptor signaling pathways, resulting in the inhibition of adenylate cyclase activity and a decrease in cyclic adenosine monophosphate (cAMP) levels. This cascade ultimately modulates neurotransmitter release and neuronal excitability .
Comparison with Similar Compounds
Dynorphin B: Another endogenous opioid peptide with similar receptor affinity but different sequence and physiological effects.
Beta-Endorphin: A peptide with high affinity for mu opioid receptors, differing in its receptor selectivity and effects.
Enkephalins: Shorter opioid peptides that primarily target delta opioid receptors
Uniqueness: Dynorphin A (trifluoroacetate salt) is unique due to its high potency and selectivity for kappa opioid receptors. Its ability to modulate pain and stress responses makes it a valuable compound for both research and potential therapeutic applications .
Properties
Molecular Formula |
C101H156F3N31O25 |
---|---|
Molecular Weight |
2261.5 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C99H155N31O23.C2HF3O2/c1-7-55(6)81(129-86(142)66(28-18-40-112-98(107)108)118-83(139)65(27-17-39-111-97(105)106)120-88(144)70(44-54(4)5)125-89(145)71(46-56-21-9-8-10-22-56)117-79(135)52-115-78(134)51-116-82(138)61(102)45-57-31-33-59(131)34-32-57)94(150)122-67(29-19-41-113-99(109)110)95(151)130-42-20-30-75(130)93(149)121-64(26-14-16-38-101)85(141)124-69(43-53(2)3)87(143)119-63(25-13-15-37-100)84(140)126-72(47-58-50-114-62-24-12-11-23-60(58)62)90(146)128-74(49-80(136)137)92(148)127-73(48-77(104)133)91(147)123-68(96(152)153)35-36-76(103)132;3-2(4,5)1(6)7/h8-12,21-24,31-34,50,53-55,61,63-75,81,114,131H,7,13-20,25-30,35-49,51-52,100-102H2,1-6H3,(H2,103,132)(H2,104,133)(H,115,134)(H,116,138)(H,117,135)(H,118,139)(H,119,143)(H,120,144)(H,121,149)(H,122,150)(H,123,147)(H,124,141)(H,125,145)(H,126,140)(H,127,148)(H,128,146)(H,129,142)(H,136,137)(H,152,153)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113);(H,6,7)/t55-,61-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,81-;/m0./s1 |
InChI Key |
PEPHTYRSGTZPQI-XKTGBWIYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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